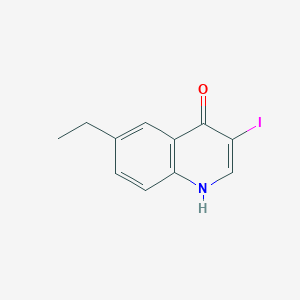

6-Ethyl-3-iodoquinolin-4(1H)-one

Description

Historical Context and Evolution of Quinolone Scaffolds in Organic Synthesis

The journey of quinolones began in the early 1960s with the serendipitous discovery of 7-chloro-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid as a byproduct during the synthesis of the antimalarial drug, chloroquine. researchgate.net This compound's unexpected antibacterial properties sparked a wave of research, leading to the development of nalidixic acid, the first clinically used quinolone. researchgate.netnih.gov This marked the dawn of the "old quinolones," which, while effective against Gram-negative bacteria, had limitations in their spectrum of activity and absorption. nih.gov

A significant breakthrough occurred with the introduction of a fluorine atom at the C-6 position and a piperazinyl group at the C-7 position of the quinolone nucleus. nih.govnih.gov This innovation gave rise to the fluoroquinolones, a new generation of antibiotics with a broader antibacterial spectrum, including activity against Gram-positive bacteria and Pseudomonas aeruginosa. nih.govnih.gov The evolution of quinolone scaffolds has been a continuous process of structural modification to enhance their therapeutic properties, leading to multiple generations of these vital compounds. nih.gov

Significance of Substituted Quinolones in Contemporary Chemical Research

Substituted quinolones are at the forefront of modern chemical research due to their remarkable versatility and potential applications in various fields. researchgate.net Chemical modifications at different positions of the quinolone scaffold, such as N-1, C-2, C-3, C-5, C-6, C-7, and C-8, have yielded molecules with enhanced physical, chemical, and biological properties. rsc.org

Beyond their well-established antibacterial roles, substituted quinolones are being investigated for a multitude of other therapeutic applications. Research has shown their potential as anticancer, antimalarial, antiviral (including against HIV), and anti-inflammatory agents. rsc.orgresearchgate.netmdpi.com The ability to fine-tune the properties of the quinolone core through the introduction of various substituents makes it a privileged scaffold in drug discovery and development. rsc.org For instance, the introduction of different functional groups can influence the molecule's interaction with biological targets, such as DNA gyrase and topoisomerase IV, the primary enzymes inhibited by antibacterial quinolones. nih.govnih.gov

Unique Structural Features and Nomenclatural Considerations for 6-Ethyl-3-iodoquinolin-4(1H)-one

This compound is a specific substituted quinolone with distinct structural characteristics. Its nomenclature precisely describes its molecular architecture:

quinolin-4(1H)-one : This forms the core bicyclic structure, indicating a quinoline (B57606) ring with a ketone group at position 4 and a hydrogen atom at position 1 of the nitrogen.

6-Ethyl : An ethyl group (-CH2CH3) is attached to the 6th position of the quinoline ring.

3-iodo : An iodine atom is substituted at the 3rd position.

The presence of an ethyl group at the C-6 position and a bulky iodine atom at the C-3 position significantly influences the molecule's steric and electronic properties. The iodine atom, being a halogen, can participate in halogen bonding, a type of non-covalent interaction that can be crucial for molecular recognition and binding to biological targets. The "(1H)" in the name signifies that the nitrogen at position 1 is bonded to a hydrogen atom, leading to the potential for tautomerism, where the hydrogen can shift to the oxygen at position 4, forming the 4-hydroxyquinoline (B1666331) tautomer. researchgate.net

Academic Research Landscape and Future Trajectories for Complex Halogenated Quinolones

The academic research landscape for complex halogenated quinolones, including iodo-substituted derivatives like this compound, is expanding. While fluoroquinolones have been extensively studied, the exploration of quinolones with heavier halogens like iodine is a growing area of interest. researchgate.net The introduction of an iodine atom can significantly alter the molecule's lipophilicity and its ability to interact with target proteins, potentially leading to novel biological activities.

Future research in this area is likely to focus on several key trajectories:

Synthesis of Novel Analogs : The development of efficient and versatile synthetic methods to create a diverse library of complex halogenated quinolones is a primary focus. researchgate.netmdpi.com This includes exploring new catalytic systems and reaction conditions. rsc.org

Structure-Activity Relationship (SAR) Studies : Detailed investigation into how the position and nature of the halogen substituent, along with other functional groups, affect the biological activity of the quinolone scaffold. nih.gov

Exploration of New Therapeutic Targets : Moving beyond traditional antibacterial applications, researchers are investigating the potential of these compounds against other diseases, such as cancer and viral infections. nih.govacs.org The unique properties imparted by the halogen atoms may lead to interactions with novel biological targets.

Computational and Structural Studies : Utilizing computational modeling, X-ray crystallography, and other analytical techniques to understand the three-dimensional structure of these molecules and their interactions with biological macromolecules. researchgate.netresearchgate.netresearchgate.net This knowledge is crucial for the rational design of more potent and selective compounds.

The continued exploration of complex halogenated quinolones holds significant promise for the discovery of new chemical entities with valuable therapeutic properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10INO |

|---|---|

Molecular Weight |

299.11 g/mol |

IUPAC Name |

6-ethyl-3-iodo-1H-quinolin-4-one |

InChI |

InChI=1S/C11H10INO/c1-2-7-3-4-10-8(5-7)11(14)9(12)6-13-10/h3-6H,2H2,1H3,(H,13,14) |

InChI Key |

PIJGYMWLVZBYHR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC=C(C2=O)I |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 6 Ethyl 3 Iodoquinolin 4 1h One

Reactivity of the C3-Iodine Substituent

The iodine atom at the C3 position is the most reactive site for many chemical transformations, particularly for palladium-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a variety of functional groups at this position.

Cross-Coupling Reactions for Further Functionalization

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For 6-Ethyl-3-iodoquinolin-4(1H)-one, the C-I bond is a prime site for such transformations.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. libretexts.orgyoutube.com This reaction is widely used to introduce aryl or heteroaryl groups. In the case of 3-iodoquinolones, this reaction allows for the synthesis of 3-arylquinolin-4(1H)-ones. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl iodide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

While specific studies on this compound are not abundant, the reactivity of the 3-iodoquinoline (B1589721) scaffold is well-documented. For instance, the Suzuki-Miyaura cross-coupling of 3-chloroindazole, a related heterocyclic halide, with phenylboronic acid has been shown to proceed in modest to high yields using palladium catalysts with ligands like SPhos and XPhos. nih.gov This suggests that similar conditions could be successfully applied to this compound for the introduction of various aryl substituents. A study on the synthesis of Dragmacidin D, a marine alkaloid, utilized sequential Suzuki-Miyaura reactions to construct the complex molecular framework, highlighting the utility of this reaction in building complex molecular architectures. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | - | K₃PO₄ | Dioxane/H₂O | 100 | Modest | nih.gov |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | High | nih.gov |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | High | nih.gov |

| Pd(PPh₃)₄ | - | - | - | - | 71-83 | nih.gov |

This table presents general conditions and should be optimized for the specific substrate.

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynylated compounds. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. libretexts.org The reaction mechanism involves a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl iodide, while the copper co-catalyst activates the terminal alkyne. wikipedia.org

For 3-iodoquinolines, the Sonogashira coupling allows for the introduction of an alkyne moiety at the C3 position. A study on 2-aryl-4-chloro-3-iodoquinoline derivatives demonstrated that Sonogashira coupling with terminal alkynes in the presence of a palladium-copper catalyst system selectively yields 3-(alkynyl)-2-aryl-4-chloroquinolines. unisa.ac.za This highlights the regioselectivity of the reaction, favoring the more reactive C-I bond over the C-Cl bond. unisa.ac.za Further transformations of the resulting alkynylated quinolines can then be performed, such as subsequent Suzuki coupling to create more complex structures. unisa.ac.za

Table 2: Conditions for Sonogashira Coupling of 2-aryl-4-chloro-3-iodoquinolines

| Catalyst | Co-catalyst | Base | Solvent | Alkyne Equivalents | Product | Reference |

| PdCl₂(PPh₃)₂ | CuI | NEt₃ | Triethylamine | Stoichiometric | 3-(Alkynyl)-2-aryl-4-chloroquinoline | unisa.ac.za |

| PdCl₂(PPh₃)₂ | CuI | NEt₃ | Dioxane-water (3:1) | 2.5 | 2-Aryl-3,4-bis(alkynyl)quinoline | unisa.ac.za |

The formation of carbon-nitrogen bonds is a fundamental transformation in organic chemistry, often achieved through palladium-catalyzed reactions like the Buchwald-Hartwig amination. nih.govorganic-chemistry.org This reaction allows for the coupling of an amine with an aryl halide. organic-chemistry.org The development of this reaction has been crucial in medicinal chemistry for introducing nitrogen-containing functional groups, which can significantly impact a molecule's properties. nih.gov

In the context of 3-iodoquinolines, C-N coupling reactions would enable the introduction of various amino groups at the C3 position. While direct examples for this compound are scarce in the provided results, the general applicability of the Buchwald-Hartwig reaction to aryl iodides is well-established. organic-chemistry.org Furthermore, copper-catalyzed C-N coupling reactions have also been described for the N-arylation of aminoquinolines, offering an alternative approach. researchgate.net The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and functional group tolerance. princeton.edu

Other Metal-Catalyzed Transformations Involving the C-I Bond

Beyond the classic cross-coupling reactions, the C-I bond in this compound can participate in other metal-catalyzed transformations. For instance, gold-catalyzed reactions have been employed for intramolecular hydrocarboxylation to form complex heterocyclic systems. nih.gov While not a direct transformation of the C-I bond, the presence of the iodo-substituent can influence the electronic properties of the quinolone ring and its reactivity in subsequent steps.

Reactivity at the Quinolone Core System

The quinolone core itself possesses inherent reactivity. The 4-oxo group and the N-H proton can participate in various chemical reactions. For example, the nitrogen of the quinolone ring can be alkylated. researchgate.net The quinolone structure is a key pharmacophore in many biologically active compounds, and modifications to the core can significantly alter their properties. nih.govnih.gov Research on related quinolone systems has shown that the core can undergo reactions such as Vilsmeier-Haack formylation after initial modification. researchgate.net The electronic nature of the quinolone system, influenced by substituents like the ethyl group at C6, can affect the reactivity of the entire molecule. acs.org

Electrophilic and Nucleophilic Substitutions on the Benzenoid Ring

The benzenoid ring of the quinolin-4(1H)-one system can undergo both electrophilic and nucleophilic substitution reactions, with the outcome being heavily influenced by the electronic nature of the existing substituents.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS), the reactivity and regioselectivity are dictated by the electron-donating or electron-withdrawing nature of the substituents on the benzene (B151609) ring. libretexts.orgmasterorganicchemistry.com Activating groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles, while deactivating groups have the opposite effect. fiveable.melibretexts.org

In the case of this compound, the benzenoid ring is substituted with an ethyl group at the 6-position and is part of the fused quinolone system.

Ethyl Group: The ethyl group at the C-6 position is an alkyl group and is considered weakly activating. lumenlearning.com It donates electron density to the aromatic ring through an inductive effect, thereby increasing its reactivity towards electrophiles compared to an unsubstituted ring. lumenlearning.comorganicchemistrytutor.com Activating groups are typically ortho, para-directors. libretexts.orgorganicchemistrytutor.com This means they direct incoming electrophiles to the positions ortho and para to themselves.

Considering these factors, electrophilic substitution on the benzenoid ring of this compound is expected to occur at the positions activated by the ethyl group and least deactivated by the heterocyclic ring. The ethyl group at C-6 directs incoming electrophiles to the C-5 and C-7 positions (ortho to the ethyl group) and the C-8 position (para is blocked). Therefore, a mixture of 5- and 7-substituted products would be the likely outcome of an electrophilic aromatic substitution reaction.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNA_r) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to make it susceptible to attack by a nucleophile. wikipedia.orgmasterorganicchemistry.com The reaction generally proceeds through an addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups, particularly at positions ortho and para to the leaving group, is crucial for stabilizing this intermediate and facilitating the reaction. libretexts.orglibretexts.org

The benzenoid ring of this compound does not possess strong electron-withdrawing groups. The ethyl group is electron-donating, which disfavors nucleophilic attack. While the quinolone core has some electron-withdrawing character, it is generally not sufficient to activate the benzenoid ring for typical SNA_r reactions under mild conditions. Therefore, direct nucleophilic substitution on the benzenoid ring (e.g., displacement of a hydrogen atom) is unlikely.

However, if a good leaving group were present on the benzenoid ring (for instance, a nitro group or a halogen at a position activated by other electron-withdrawing groups), nucleophilic substitution could become feasible, especially under harsh reaction conditions. libretexts.orgmasterorganicchemistry.com

Remote C-H Activation and Functionalization

Remote C-H activation is a powerful synthetic strategy that allows for the functionalization of C-H bonds that are not in close proximity to a directing group. nih.gov This field has seen significant advancements, enabling the selective modification of otherwise unreactive positions in a molecule. nih.govresearchgate.net

For this compound, the most likely site for remote C-H activation would be the ethyl group at the 6-position. The functionalization of the methyl (CH₃) or methylene (B1212753) (CH₂) C-H bonds of the ethyl group would be of particular interest. Transition metal catalysis is a common approach for such transformations. youtube.comyoutube.com These reactions can be guided by directing groups that bring the metal catalyst into close proximity to the target C-H bond. youtube.comnih.gov

In the context of the quinolone ring, the nitrogen atom or the carbonyl oxygen could potentially act as a directing group to facilitate C-H activation at the C-5 or C-7 positions of the benzenoid ring. nih.gov However, achieving selective activation of the ethyl group's C-H bonds would likely require a specifically designed catalytic system.

Recent developments have focused on palladium-catalyzed remote para-C-H activation of arenes using recyclable templates, showcasing the potential for site-selective functionalization. rsc.org While direct examples for 6-ethylquinolones are not abundant, the principles of electronically controlled C-H activation suggest that the inherent electronic properties of the C-H bonds in the ethyl group could be exploited for selective functionalization. princeton.edu

| Position | Type of C-H Bond | Potential for Activation | Directing Group Influence |

| C-5 | Aromatic | Possible | Potential direction from N1 or C4=O |

| C-7 | Aromatic | Possible | Potential direction from N1 or C4=O |

| C-8 | Aromatic | Less Likely | Steric hindrance |

| Ethyl (CH₂) | Benzylic-like | Favorable | Requires specific catalyst design |

| Ethyl (CH₃) | Primary Alkyl | Less Favorable | Requires specific catalyst design |

Photochemical Reactivity of Halogenated Quinolones

Halogenated quinolones exhibit interesting photochemical properties, often leading to dehalogenation and the formation of reactive species upon exposure to light.

Photodehalogenation Mechanisms and Pathways

The carbon-iodine bond is relatively weak and susceptible to cleavage upon absorption of ultraviolet (UV) light. For 3-iodoquinolones, photodehalogenation is a likely photochemical transformation. This process can proceed through several mechanisms:

Homolytic Cleavage: The primary photochemical event is often the homolytic cleavage of the C-I bond to generate a quinolonyl radical and an iodine radical. This is a common pathway for many iodoaromatic compounds.

Heterolytic Cleavage: In polar solvents, heterolytic cleavage to form a quinolonyl cation and an iodide ion is also possible, although generally less common than homolytic cleavage.

Electron Transfer: Photoinduced electron transfer (PET) can also lead to dehalogenation. The excited state of the iodoquinolone could accept an electron from a donor molecule, leading to the formation of a radical anion which then expels an iodide ion.

The resulting quinolonyl radical can then abstract a hydrogen atom from the solvent or another hydrogen donor to yield the dehalogenated product, 6-ethylquinolin-4(1H)-one.

Photoinduced Generation of Reactive Species

The photolysis of halogenated quinolones can generate a variety of reactive species.

Radical Species: As mentioned, the primary photoprocess is the formation of a quinolonyl radical and an iodine atom. These radicals can initiate further reactions, such as dimerization or reaction with other molecules in the medium.

Reactive Oxygen Species (ROS): In the presence of molecular oxygen, the excited state of the quinolone can transfer its energy to oxygen to form singlet oxygen (¹O₂), a highly reactive electrophilic species. nih.gov Alternatively, electron transfer to oxygen can produce the superoxide (B77818) radical anion (O₂⁻•). nih.gov Studies on other quinolone derivatives, such as ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate, have demonstrated the photoinduced generation of both singlet oxygen and superoxide radicals. nih.gov The photolysis of 3-nitro-1,2,4-triazol-5-one has also been shown to produce singlet oxygen and hydroxyl radicals. nih.gov It is plausible that this compound could also generate such reactive oxygen species upon irradiation.

The formation of these reactive species can have significant implications, as they can lead to the degradation of the parent compound and other organic molecules present in the system, and can induce oxidative damage in biological systems. nih.gov

| Reactive Species | Potential Generation Pathway | Possible Subsequent Reactions |

| Quinolonyl Radical | Homolytic C-I bond cleavage | Hydrogen abstraction, Dimerization |

| Iodine Atom | Homolytic C-I bond cleavage | Dimerization (to I₂), Reaction with other species |

| Singlet Oxygen (¹O₂) | Energy transfer from excited quinolone to O₂ | Oxidation of organic molecules, [4+2] cycloadditions |

| Superoxide Radical Anion (O₂⁻•) | Electron transfer from excited quinolone to O₂ | Formation of other ROS, Redox reactions |

Advanced Spectroscopic and Analytical Characterization of Substituted Quinolones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. For substituted quinolones like 6-Ethyl-3-iodoquinolin-4(1H)-one, 1H, 13C, and 2D NMR methods provide invaluable information about the connectivity and chemical environment of each atom.

¹H NMR spectra provide information on the number of different types of protons and their neighboring atoms. In a related compound, 6-ethyl-4-phenylquinoline, the ethyl group protons show a characteristic quartet and triplet pattern, while aromatic protons appear in the downfield region. rsc.org For quinoline (B57606) derivatives, the protons on the heterocyclic and benzene (B151609) rings typically resonate at distinct chemical shifts, allowing for their unambiguous assignment. tsijournals.commdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The spectrum of a similar compound, 6-ethyl-4-phenylquinoline, shows distinct peaks for the ethyl group carbons and the aromatic carbons of the quinoline core. rsc.org Theoretical and experimental studies on various quinoline derivatives have established the characteristic chemical shift ranges for the different carbon atoms within the quinoline ring system, which are crucial for structural confirmation. tsijournals.comchemicalbook.com

2D NMR techniques, such as COSY and NOESY, are employed to establish correlations between protons that are coupled to each other or are close in space, respectively. mdpi.com This helps in assembling the complete molecular structure by connecting the individual spin systems identified in the 1D spectra.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for accurately determining the elemental composition of a molecule. By providing a high-precision measurement of the mass-to-charge ratio (m/z), HRMS can confirm the molecular formula of this compound. For instance, the HRMS data for similar quinoline derivatives, such as 6-ethyl-4-phenylquinoline, shows a calculated m/z value that closely matches the experimentally found value, confirming its molecular formula. rsc.org

The fragmentation pattern observed in the mass spectrum offers further structural insights. The fragmentation of the molecular ion can help identify the different structural motifs within the molecule. This analysis is crucial for distinguishing between isomers and confirming the substitution pattern on the quinoline ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions Analysis

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=O (carbonyl) group of the quinolone ring, typically in the range of 1650-1700 cm⁻¹. nih.govrsc.org The N-H stretching vibration of the quinolone tautomer would appear as a broad band, while C-H stretching and bending vibrations of the ethyl group and the aromatic rings would also be present. nih.govdocbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system has characteristic UV absorption bands arising from π-π* transitions. The position and intensity of these bands can be influenced by the nature and position of substituents on the ring. The UV-Vis spectrum of this compound would be expected to show absorptions typical of a substituted quinolone system, which are useful for quantitative analysis and for studying interactions with other molecules.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. nih.govyoutube.com While this compound itself is not a radical, EPR spectroscopy could be employed to study its potential to generate radical species under specific conditions, such as during oxidative degradation. nih.gov This technique is highly sensitive for the direct detection and characterization of radical intermediates that might be involved in its synthesis, degradation, or biological activity. rsc.orgrsc.orgnih.gov The study of radical formation can provide insights into reaction mechanisms and the stability of the compound. nih.gov

Chromatographic and Other Separation Techniques for Purity Assessment and Analysis

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds.

Thin-Layer Chromatography (TLC) is a quick and convenient method used to monitor the progress of reactions and to get a preliminary assessment of the purity of the product. rsc.org

Column Chromatography is a standard purification technique used to separate the desired product from unreacted starting materials and byproducts. rsc.orgrsc.org Silica gel is a commonly used stationary phase for the purification of quinoline derivatives. rsc.orgrsc.org

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for determining the purity of a compound with high accuracy. nih.gov By using a suitable column and mobile phase, HPLC can separate the target compound from even very closely related impurities. Chiral HPLC can be used to separate and quantify enantiomers if the molecule is chiral. nih.gov

Gas Chromatography (GC) can also be used for the analysis of volatile quinoline derivatives, often in conjunction with mass spectrometry (GC-MS) for peak identification. rsc.org

These techniques are vital to ensure that the characterized compound is of high purity, which is a prerequisite for obtaining reliable spectroscopic data and for any further applications.

Theoretical and Computational Investigations of 6 Ethyl 3 Iodoquinolin 4 1h One and Analogs

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations are fundamental to predicting the physicochemical properties of a molecule. For 6-Ethyl-3-iodoquinolin-4(1H)-one, these methods can elucidate the distribution of electrons, the molecule's stability, and its propensity to react, which are crucial for designing new materials and pharmaceuticals.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT studies on quinolone and quinone systems typically employ functionals like B3LYP with basis sets such as 6-311G* or 6-311++G(d,p) to investigate their electronic properties. kashanu.ac.irnih.gov For this compound, DFT calculations can determine key parameters that govern its reactivity.

These parameters include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (Eg) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

Chemical Potential (μ) and Hardness (η): These global reactivity descriptors help in understanding the molecule's resistance to changes in its electron distribution.

Electrophilicity (ω): This index measures the propensity of a species to accept electrons, providing a quantitative measure of its electrophilic nature. kashanu.ac.ir

Studies on analogous quinone derivatives show how these parameters can be calculated to predict reactivity and antioxidant activity. kashanu.ac.ir For this compound, the electron-withdrawing iodine atom at the 3-position and the electron-donating ethyl group at the 6-position would significantly influence the electron density distribution and these calculated parameters.

Table 1: Hypothetical DFT-Calculated Electronic Properties for a Quinolone Scaffold This table illustrates typical parameters obtained from DFT calculations on quinolone-like structures. Values are representative and not specific to this compound.

| Parameter | Description | Typical Calculated Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.0 to -7.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.5 to -2.5 eV |

| Energy Gap (Eg) | Difference between LUMO and HOMO energies; indicates chemical stability. | 4.0 to 5.0 eV |

| Chemical Potential (μ) | Measures the escaping tendency of electrons from a system. | -3.7 to -4.7 eV |

| Electrophilicity (ω) | Global index measuring the energy lowering upon accepting electrons. | 1.5 to 2.5 eV |

For higher accuracy, particularly for thermochemical data, researchers turn to more computationally intensive ab initio methods. Among these, Coupled Cluster theory with single, double, and perturbative triple excitations, known as CCSD(T), is considered the "gold standard" in quantum chemistry for small to medium-sized molecules. nih.gov

While the N⁷ scaling of its computational cost makes CCSD(T) challenging for larger molecules, it provides benchmark accuracy for properties like atomization energies, reaction enthalpies, and geometric parameters (bond lengths and angles). nih.gov In the context of this compound, CCSD(T) calculations could be used to:

Accurately determine the relative energies of different conformers or tautomers.

Calculate precise barrier heights for isomerization or reaction pathways. nih.gov

Provide reference data to validate the accuracy of less expensive methods like DFT.

For instance, studies on molecules like ethanol (B145695) have used CCSD(T)-based potential energy surfaces to achieve excellent agreement with experimental data on conformational energy differences and isomerization barriers, demonstrating the predictive power of this high-level approach. nih.gov

Mechanistic Studies through Computational Modeling of Reaction Pathways

Computational modeling is instrumental in mapping the intricate details of chemical reaction mechanisms. By simulating the transformation from reactants to products, these studies can identify short-lived intermediates and high-energy transition states that are difficult to observe experimentally.

A primary goal of mechanistic modeling is to construct a reaction's potential energy surface. This profile charts the energy of the system as the reaction progresses, highlighting local minima (reactants, intermediates, products) and saddle points. These saddle points correspond to transition states, which represent the energy maximum along the minimum-energy reaction path. A transition state is characterized by having exactly one imaginary vibrational frequency. nih.gov

For the synthesis of the quinolone core, several classical methods exist, such as the Gould-Jacobs and Camps cyclizations. mdpi.com Computational modeling of these pathways for a substrate leading to this compound would involve:

Geometry Optimization: Finding the lowest-energy structures for reactants, intermediates, and products.

Transition State Searching: Locating the saddle point connecting two minima.

Frequency Calculation: Confirming the nature of each stationary point (minimum or transition state) and calculating the zero-point vibrational energy (ZPVE).

Energy Profile Construction: Plotting the relative energies (including ZPVE corrections) to visualize the reaction barriers (activation energies).

Table 2: Illustrative Energy Profile for a Two-Step Reaction Pathway This table provides a conceptual framework for the data obtained from a transition state analysis of a hypothetical reaction forming a quinolone.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials | 0.0 |

| TS1 | Transition state for the first step | +25.5 |

| Intermediate | Stable species formed after the first step | -5.2 |

| TS2 | Transition state for the second step | +15.8 |

| Product | Final quinolone structure | -20.1 |

Reactions are rarely performed in the gas phase; the solvent can play a crucial role. Computational models can account for solvent effects, most commonly through implicit solvent models like the Polarized Continuum Model (PCM). kashanu.ac.ir These models treat the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of solvation energies and their impact on reaction equilibria and kinetics. kashanu.ac.ir Studies on quinone drugs have used this approach to successfully predict properties in different solvents. kashanu.ac.ir

Furthermore, many modern synthetic routes to quinolones involve transition-metal catalysis (e.g., palladium-catalyzed reactions). mdpi.com Computational modeling is essential for elucidating these complex catalytic cycles. Such studies can:

Model the individual steps of the cycle: oxidative addition, migratory insertion, and reductive elimination.

Compare the energetics of different proposed catalytic pathways.

Explain the role of ligands in catalyst activity and selectivity.

Predict the most favorable reaction conditions.

Conformational Analysis and Tautomerism of the Quinolone Core

The quinolone core of this compound can exist in different forms, and understanding their relative stabilities is critical. This involves analyzing both the flexibility of substituents and the potential for tautomerism.

The primary conformational freedom in this compound arises from the rotation of the C-C bond of the ethyl group at the 6-position. Computational methods can map the potential energy surface of this rotation to identify the most stable conformers.

More significantly, the quinolone ring itself is subject to keto-enol (or more accurately, lactam-lactim) tautomerism. The 4(1H)-one form (lactam) can potentially tautomerize to the 4-hydroxyquinoline (B1666331) form (lactim or enol).

Figure 1: Tautomerism of the Quinolone Core

(a) 4(1H)-one (Keto/Lactam) (b) 4-Hydroxyquinoline (Enol/Lactim)

Numerous computational and experimental studies have investigated this equilibrium in related quinolone systems. nih.govoup.com The consistent finding is that the 4(1H)-one (keto) tautomer is significantly more stable than the 4-hydroxyquinoline (enol) form. nih.govoup.com

Table 3: Calculated Relative Stabilities of Quinolone Tautomers Based on findings for analogous quinolone structures reported in the literature. nih.gov

| Tautomer | IUPAC Name Fragment | Relative Energy (kJ/mol) | Stability |

| Keto Form | ...-quinolin-4(1H)-one | 0.0 (Reference) | Predominant |

| Enol Form | ...-4-hydroxyquinoline | +27 to +38 | Less Stable |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling Methodologies in Quinolone Research

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are computational tools of significant value in the rational design of new therapeutic agents. In the field of quinolone research, these models provide a mathematical framework to correlate the physicochemical properties of compounds with their biological activities or toxic effects. This allows for the prediction of a molecule's efficacy and potential toxicity before its actual synthesis, thereby streamlining the drug discovery process.

The fundamental principle of QSAR/QSTR is that the biological activity or toxicity of a chemical is a function of its molecular structure. By quantifying variations in structural or property descriptors across a series of related compounds, such as analogs of this compound, and correlating them with observed biological responses, predictive models can be developed. These models are particularly useful for screening large virtual libraries of compounds and prioritizing candidates for synthesis and further testing.

Methodologies for developing QSAR and QSTR models in quinolone research typically involve several key steps:

Data Set Selection: A series of quinolone analogs with known biological activities (e.g., antibacterial) or toxicities is compiled.

Molecular Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods are employed to establish a mathematical relationship between the molecular descriptors (independent variables) and the biological activity or toxicity (dependent variable).

Model Validation: The predictive power of the developed model is rigorously assessed using statistical validation techniques.

A variety of molecular descriptors are utilized in quinolone QSAR/QSTR studies, which can be broadly categorized as follows:

Topological Descriptors: These are 2D descriptors derived from the graph representation of the molecule, describing atomic connectivity and branching.

Geometrical Descriptors: These 3D descriptors relate to the spatial arrangement of atoms in the molecule, including molecular size, shape, and surface area.

Electronic Descriptors: These descriptors are derived from quantum chemical calculations and describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. nih.govwalisongo.ac.id

Physicochemical Descriptors: This category includes properties like the logarithm of the octanol-water partition coefficient (logP), which is a measure of hydrophobicity, and molar refractivity. nih.gov

Several statistical and machine learning techniques are employed to construct the QSAR/QSTR models. Common methods include:

Multiple Linear Regression (MLR)

Principal Component Regression (PCR) researchgate.netnih.gov

Partial Least Squares (PLS) regression researchgate.netnih.gov

Machine Learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN)

The quality and predictive ability of the developed models are evaluated using various statistical metrics, as shown in the table below.

| Statistical Parameter | Description |

| r² (Coefficient of Determination) | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. |

| q² (Cross-validated r²) | A measure of the predictive ability of the model, determined through cross-validation procedures like leave-one-out. |

| Standard Deviation (s) | Measures the dispersion of the data relative to its mean. |

For instance, a dynamic QSAR approach has been applied to model the in vitro antimicrobial activity of quinolone derivatives against Escherichia coli DNA gyrase, yielding a high correlation coefficient (r² = 0.93). nih.gov This model highlighted the importance of molecular geometry and electron-acceptor properties, as described by LUMO energies, charges, and bond orders. nih.gov In another study focusing on the genotoxic potential of quinolone antibacterials, a QSAR model was established using the pH-adjusted octanol-water coefficient (logP) and the energy of the HOMO as key descriptors. nih.gov

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), in order to form a stable complex. researchgate.net In the context of this compound and its analogs, molecular docking studies are instrumental in elucidating the binding interactions with their primary bacterial target, DNA gyrase. mdpi.com These studies provide valuable insights into the structural basis of antibacterial activity and can guide the design of more potent inhibitors.

The process of molecular docking in quinolone research generally involves the following steps:

Preparation of the Receptor: The three-dimensional structure of the target protein, typically DNA gyrase, is obtained from a protein database like the Protein Data Bank (PDB). mdpi.com The protein structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site.

Preparation of the Ligand: The 3D structure of the quinolone derivative, such as this compound, is generated and optimized to its lowest energy conformation.

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the defined binding site of the receptor. The algorithm samples a large number of possible orientations and conformations.

Scoring and Analysis: The different poses of the ligand are evaluated using a scoring function, which estimates the binding affinity. The pose with the best score is considered the most likely binding mode. The interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, are then analyzed. researchgate.net

Molecular docking studies have been crucial in understanding the structure-activity relationships of quinolones. For example, research has shown that quinolones bind to the DNA-gyrase complex, trapping the enzyme in the process of DNA cleavage. researchgate.net The interactions often involve hydrogen bonding between the quinolone's carboxyl group and amino acid residues in the active site of DNA gyrase, as well as with the cleaved DNA.

The table below summarizes key interactions typically observed in molecular docking studies of quinolones with DNA gyrase.

| Interaction Type | Interacting Groups on Quinolone | Interacting Residues/Components in Target |

| Hydrogen Bonds | Carboxyl group at C3, Carbonyl group at C4 | Amino acid residues (e.g., Ser, Asp), Water molecules, DNA bases |

| Hydrophobic Interactions | Aromatic rings, N-1 and C-7 substituents | Hydrophobic pockets in the active site |

| π-π Stacking | Quinolone ring system | DNA base pairs |

For instance, a molecular docking study of novel ciprofloxacin (B1669076) and sarafloxacin (B1681457) derivatives explored their binding characteristics within the active site of Staphylococcus aureus DNA gyrase. researchgate.net The study revealed key hydrogen bonding and hydrophobic interactions that correlated with the observed antibacterial activities. researchgate.net Similarly, docking studies on cyclic diphenyl phosphonates as DNA gyrase inhibitors identified a lead compound with potent activity against ciprofloxacin-resistant strains, with the docking results corroborating the experimental findings. mdpi.com The binding mode of the inhibitor was shown to be mediated by a magnesium ion. mdpi.com

Catalysis and Mechanistic Organic Chemistry in Quinolone Synthesis and Transformation

Role of Transition Metal Catalysis in Quinolone Chemistry

Transition metal catalysis has revolutionized the synthesis of quinolones, offering efficient and selective routes to this important class of heterocycles. researchgate.net Metals like palladium, copper, rhodium, and gold have been instrumental in developing a wide array of synthetic methodologies. researchgate.netrsc.org

Palladium Catalysis

Palladium catalysis is a cornerstone in the synthesis and functionalization of quinolones. Its versatility is demonstrated in various cross-coupling reactions, which are essential for introducing molecular diversity to the quinolone core.

Key palladium-catalyzed reactions for quinolone synthesis include:

Heck Reaction: This reaction has been utilized to form 2-quinolone derivatives from o-iodoanilines and dimethyl maleate, proceeding through the formation of (Z)-acrylic esters as key intermediates. nih.gov

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the synthesis of N-aryl quinolones. wikipedia.orgnumberanalytics.com The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.orgnumberanalytics.comlibretexts.org The development of specialized ligands has significantly expanded the scope of this reaction to include a wide range of amines and aryl halides. wikipedia.org

Carbonylative Cyclization: Palladium catalysts can facilitate the carbonylative cyclization of 2-bromonitrobenzenes and alkynes to produce 4-quinolones. researchgate.net A notable example involves the Sonogashira carbonylation to form an alkyne intermediate, which then undergoes cyclization. mdpi.com

The functionalization of pre-formed quinolone rings, such as 3-iodo-4-quinolones, is also readily achieved using palladium catalysis. For instance, Pd-NHC (N-heterocyclic carbene) catalysts have been employed for the etherification and selenylation of 3-iodo-2-phenyl-4-quinolones. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions in Quinolone Synthesis

| Reaction Type | Reactants | Catalyst System | Product | Reference |

| Heck Reaction | 2-Iodoanilines, Dimethyl maleate | Pd catalyst | 4-Carbomethoxy-2-quinolones | nih.gov |

| Buchwald-Hartwig Amination | Chalcones, Primary amines | Pd(OAc)₂, PPh₃ | 1,2-Disubstituted 4-quinolones | nih.gov |

| Carbonylative Cyclization | 2-Iodoaniline (B362364), Alkyne | Pd(0) catalyst | 4-Quinolones | mdpi.com |

| Etherification/Selenylation | 3-Iodo-2-phenyl-4-quinolone, Thiophenol/Diphenyl diselenide | Pd-NHC, DBU | 3-Thio/seleno-4-quinolones | nih.gov |

Copper Catalysis

Copper catalysis provides a complementary and often more economical approach to quinolone synthesis and functionalization. It is particularly prominent in C-N and C-C bond-forming reactions.

Notable applications of copper catalysis in this field include:

Chan-Lam Coupling: This reaction enables the N-arylation of 3-formylquinolin-2(1H)-ones using phenylboronic acids as the arylating agents. researchgate.net

Ullmann Condensation: While not explicitly detailed for 6-Ethyl-3-iodoquinolin-4(1H)-one in the provided context, the Ullmann reaction is a classical copper-catalyzed method for forming C-N and C-O bonds and is relevant to quinolone chemistry.

Alkynylation: Copper(I) salts, in the presence of a Lewis acid, catalyze the alkynylation of quinolones with terminal alkynes under mild conditions. acs.org This method has also been extended to an enantioselective version using chiral P,N ligands. acs.orgnih.gov

Remote C-H Amination: Copper catalysts have been used for the remote C-H amination of quinolines with N-fluorobenzenesulfonimide. researchgate.net

Table 2: Examples of Copper-Catalyzed Reactions in Quinolone Chemistry

| Reaction Type | Reactants | Catalyst System | Product | Reference |

| Chan-Lam Coupling | 3-Formyl-2-quinolones, Phenylboronic acids | Copper catalyst | N-Aryl-3-formyl-2-quinolones | researchgate.net |

| Alkynylation | Quinolones, Terminal alkynes | Cu(I) salts, Lewis acid | Alkynylated quinolones | acs.org |

| Enantioselective Alkynylation | Quinolones, Terminal alkynes | CuI, Chiral P,N ligands | Enantioenriched alkynylated quinolones | acs.orgnih.gov |

Other Metal-Based Catalytic Systems

Beyond palladium and copper, other transition metals like rhodium and gold have emerged as powerful catalysts for quinolone synthesis.

Rhodium Catalysis: Rhodium catalysts are effective for the C-H functionalization of quinolines. nih.govnih.gov For example, Rh(III)-catalyzed C-H activation and annulation of benzoylhydrazines and alkynes lead to the synthesis of isoquinolones. rsc.org Another approach involves the Rh(III)-catalyzed C-H amidation of aryl enaminones, which can then undergo cyclization to form NH 4-quinolones. snnu.edu.cn More recently, a condition-controlled divergent synthesis of 1,2,3-trisubstituted 4-quinolones was achieved using a [RhCp(OAc)₂]₂ catalyst. nih.gov

Gold Catalysis: Gold catalysts, known for their strong π-Lewis acidity, are highly effective in activating carbon-carbon multiple bonds. rsc.org This property has been exploited in the synthesis of polysubstituted 4-quinolones from 1-(2'-azidoaryl) propynols via a 6-endo-dig cyclization. rsc.org Gold catalysis has also been employed in the cyclization of benzaldehyde-tethered ynamides with anilines to produce 2-quinolones and their dihydro derivatives. acs.orgacs.org Furthermore, gold-catalyzed intramolecular alkyne hydroarylation of Ugi reaction adducts provides an efficient route to 2-quinolones. nih.gov

Organocatalysis in the Synthesis of Chiral Quinolone Derivatives

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral quinolone derivatives, avoiding the use of metal catalysts. scite.ai This approach often relies on the use of small organic molecules, such as chiral amines and phosphoric acids, to induce enantioselectivity.

Key developments in this area include:

Intramolecular aza-Michael Addition: Chiral phosphoric acids have been used to catalyze the intramolecular aza-Michael addition for the preparation of chiral 2-substituted 2,3-dihydro-4-quinolones. nih.gov

One-Pot Asymmetric Synthesis: Per-6-amino-β-cyclodextrin has been employed as a chiral base catalyst for the one-pot asymmetric synthesis of 2-aryl-2,3-dihydro-4-quinolones. nih.gov

Atroposelective Cycloaddition: Organocatalysis has been successfully applied to the atroposelective [4+2] cycloaddition of alkynals with N-protected o-aminoarylaldehydes to furnish axially chiral 2-arylquinolines with high yields and excellent enantioselectivities. researchgate.net

Asymmetric Hydrogenation: While involving a metal catalyst, it's worth noting the Ru(II)-NHC-catalyzed asymmetric hydrogenation of 2-quinolones to produce chiral 3,4-dihydro-2-quinolones. nih.gov

Mechanistic Pathways of Key Cyclization and Coupling Reactions

Understanding the mechanistic pathways of the reactions used to synthesize and functionalize quinolones is crucial for optimizing reaction conditions and developing new synthetic methods.

Conrad-Limpach and Gould-Jacobs Reactions: These are classical methods for quinolone synthesis. The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines via a Schiff base intermediate. wikipedia.orgsynarchive.comjptcp.com The mechanism proceeds through keto-enol tautomerizations and an electrocyclic ring-closing step at high temperatures. wikipedia.orgresearchgate.net The Gould-Jacobs reaction begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by a thermal 6-electron cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. mdpi.comwikiwand.comwikipedia.org

Buchwald-Hartwig Amination: The catalytic cycle for this reaction is well-established. wikipedia.orglibretexts.org It commences with the oxidative addition of the aryl halide to a Pd(0) complex. numberanalytics.comnih.gov This is followed by the coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. libretexts.orgnih.gov

Gold-Catalyzed Cyclizations: In the synthesis of 4-quinolones from 1-(2'-azidoaryl) propynols, the mechanism involves the intramolecular nucleophilic attack of the azide (B81097) on the gold-activated alkyne in a 6-endo-dig fashion. rsc.org This is followed by the expulsion of dinitrogen to form an α-imino gold carbene intermediate, which then undergoes a 1,2-carbon migration to furnish the 4-quinolone. rsc.org

Development of Novel Catalytic Systems for Quinolone Functionalization

The field of quinolone synthesis is continuously evolving with the development of novel catalytic systems aimed at improving efficiency, selectivity, and sustainability.

Recent advancements include:

Green Chemistry Approaches: There is a growing emphasis on developing environmentally friendly methods for quinolone synthesis. This includes the use of green solvents like water, microwave-assisted synthesis, and biocatalysis. qeios.comresearchgate.net

C-H Activation: Direct C-H functionalization of the quinoline (B57606) core is a highly attractive and atom-economical strategy. nih.gov Novel catalytic systems are being developed to achieve regioselective C-H activation at various positions of the quinoline ring. nih.govnih.gov

o-Quinone-Based Catalysts: New o-quinone-based catalysts have been designed for the oxidative dehydrogenation of tetrahydroquinolines to quinolines, using ambient air as the oxidant at room temperature. acs.org

Copper-Catalyzed Alkynylation: The development of a Cu(I)-catalyzed alkynylation of quinolones represents a new path for functionalizing these heterocycles with an alkynyl group, complementing existing arylation and alkylation methods. acs.org

The ongoing research in this area promises to deliver even more sophisticated and practical catalytic methods for the synthesis and diversification of quinolone-based molecules. nih.govresearchgate.net

Advanced Applications and Future Research Directions for Halogenated Quinolones

Quinolone Derivatives in Materials Science and Optoelectronics

The exploration of quinolone derivatives in materials science and optoelectronics is a growing field, driven by their inherent photophysical properties and the versatility of their chemical structure. While specific research on "6-Ethyl-3-iodoquinolin-4(1H)-one" in this domain is not yet prevalent, the broader class of quinolines and quinolones offers significant promise.

Quinolone scaffolds, being nitrogen-containing heterocycles, are of immense importance in the development of functional materials. researchgate.net The introduction of various substituents can modulate their physicochemical properties, making them suitable for applications in pigments, and more advanced materials. researchgate.net The synthesis of novel fluorescent quinoline (B57606) and quinolone compounds has demonstrated that their light emission properties can be fine-tuned through simple structural modifications. researchgate.net This tunability is a key attribute for the design of materials for optoelectronic devices.

The potential applications of halogenated quinolones in this field are summarized in the table below, based on the properties of related compounds.

| Potential Application | Relevant Properties of Halogenated Quinolones |

| Organic Light-Emitting Diodes (OLEDs) | The conjugated π-system of the quinolone ring can facilitate charge transport and luminescent properties. The introduction of an ethyl group at the C-6 position and an iodine atom at the C-3 position can influence the electronic properties and potentially lead to the development of new emitter or host materials. bohrium.com |

| Fluorescent Probes and Sensors | The inherent fluorescence of some quinolone derivatives can be quenched or enhanced upon interaction with specific analytes. This makes them candidates for the development of sensitive and selective chemical sensors. researchgate.net |

| Dye-Sensitized Solar Cells (DSSCs) | Quinolones can be explored as components of organic dyes in DSSCs, where their light-harvesting capabilities could be harnessed to improve solar cell efficiency. bohrium.com |

| Nonlinear Optical (NLO) Materials | The donor-acceptor character that can be engineered into the quinolone scaffold suggests potential for NLO applications, which are crucial for optical communications and data processing. |

The development of polypyrrole derivatives for optoelectronic applications has been studied using density functional theory (DFT), indicating that the electronic and optical properties can be systematically tuned by the addition of side groups. rsc.org A similar computational and experimental approach could be applied to "this compound" and its analogues to predict and verify their potential in optoelectronics.

Catalytic Applications of Quinolone-Derived Ligands and Metal Complexes

Quinolone molecules are excellent multidentate ligands capable of forming stable complexes with a wide range of metal ions. researchgate.netnih.govajgreenchem.com The carbonyl oxygen at C-4 and the carboxylic oxygen (if present) or other heteroatoms can act as coordination sites. bohrium.comresearchgate.net This ability to chelate metal ions is not only central to their biological activity but also suggests significant potential for the development of novel catalysts.

The coordination of "this compound" to metal centers could yield complexes with unique catalytic properties. The ethyl group at the C-6 position can influence the solubility and steric environment of the resulting complex, while the iodine atom at the C-3 position could participate in halogen bonding or be a site for further synthetic modification.

Potential Catalytic Applications:

Oxidation Catalysis: Metal complexes of quinolones could be designed to catalyze a variety of oxidation reactions, leveraging the redox properties of the coordinated metal ion.

Cross-Coupling Reactions: The quinolone ligand could stabilize catalytically active metal species in important carbon-carbon and carbon-heteroatom bond-forming reactions.

Asymmetric Catalysis: Chiral quinolone derivatives could be synthesized and used as ligands to induce enantioselectivity in catalytic transformations.

The table below outlines some metal ions that are known to form complexes with quinolones and their potential catalytic applications.

| Metal Ion | Known Quinolone Coordination | Potential Catalytic Application of the Complex |

| Copper (Cu) | Forms complexes with various quinolones. researchgate.net | Oxidation reactions, Atom Transfer Radical Polymerization (ATRP). |

| Palladium (Pd) | Used in the synthesis of quinolone derivatives. rsc.org | Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). |

| Rhodium (Rh) | Forms complexes with N-heterocyclic ligands. | Hydroformylation, hydrogenation. |

| Ruthenium (Ru) | Forms complexes with N-heterocyclic ligands. | Metathesis, transfer hydrogenation. |

The synthesis of functionalized 1,2-disubstituted 4-quinolone derivatives has been achieved using palladium-catalyzed reactions, highlighting the synergy between quinolone chemistry and transition metal catalysis. rsc.org

Strategies for Overcoming Synthetic Challenges in Complex Quinolone Scaffolds

The synthesis of complex quinolone scaffolds, particularly those with multiple and regioselective substitutions like "this compound," presents several chemical challenges. Addressing these challenges is crucial for accessing novel derivatives with enhanced properties for various applications.

One of the primary challenges is the controlled introduction of substituents at specific positions on the quinolone ring. For "this compound," this involves the regioselective iodination at the C-3 position and the introduction of an ethyl group at the C-6 position.

Key Synthetic Challenges and Potential Strategies:

| Synthetic Challenge | Potential Strategy |

| Regioselective Halogenation | The use of specific halogenating agents and catalysts can direct the halogen to the desired position. For instance, the choice between N-iodosuccinimide (NIS) and other iodine sources, along with the reaction conditions, can influence the site of iodination. |

| Introduction of the Ethyl Group | Friedel-Crafts acylation followed by reduction is a common method for introducing alkyl groups onto aromatic rings. The starting aniline (B41778) derivative would likely be functionalized with the ethyl group prior to the quinolone ring formation. |

| Construction of the Quinolone Core | The Gould-Jacobs reaction is a classical method for synthesizing 4-hydroxyquinolines, which are tautomers of 4-quinolones. researchgate.net Modern variations of this and other cyclization reactions, such as the Conrad-Limpach synthesis, can be optimized for higher yields and better functional group tolerance. rsc.org |

| Functional Group Interconversion | Post-synthesis modification of the quinolone core is a powerful strategy. For example, the iodine atom at C-3 could be replaced with other functional groups via cross-coupling reactions, further diversifying the accessible chemical space. |

A simple protocol for the synthesis of norfloxacin, a well-known fluoroquinolone, involves the reaction of a substituted aniline with diethyl ethoxymethylenemalonate followed by cyclization. rsc.orgscilit.com A similar approach could be envisioned for the synthesis of "this compound," starting from 4-ethylaniline.

Interdisciplinary Research Avenues for Halogenated Quinolone Compounds

The multifaceted nature of halogenated quinolones places them at the intersection of several scientific disciplines, including medicinal chemistry, materials science, and chemical biology. The future of research on compounds like "this compound" lies in embracing these interdisciplinary opportunities.

Emerging Interdisciplinary Research Areas:

Theranostics: Combining the potential therapeutic activity of halogenated quinolones with their fluorescent properties could lead to the development of theranostic agents. These agents would allow for simultaneous diagnosis (e.g., through fluorescence imaging) and therapy.

Drug Delivery Systems: The ability of quinolones to interact with metal ions and biomolecules could be exploited in the design of targeted drug delivery systems. For example, a quinolone derivative could be attached to a nanoparticle or a biopolymer to enhance its delivery to a specific site in the body.

Bio-inspired Catalysis: Understanding the interaction of quinolones with metalloenzymes can provide inspiration for the design of new, efficient, and selective bio-inspired catalysts for a range of chemical transformations. researchgate.netnih.gov

Smart Materials: The responsiveness of quinolone derivatives to external stimuli, such as light or the presence of specific ions, could be harnessed to create "smart" materials that change their properties on demand.

The development of fluoroquinolone hybrids with other active compounds has shown promise in overcoming antibacterial resistance and has also revealed other biological effects such as antifungal and antitumor activity. nih.gov This highlights the potential of a hybrid molecule approach for "this compound" to broaden its application spectrum. The versatility of the quinolone scaffold makes it a subject of great interest to researchers across diverse disciplines. nih.gov

Q & A

Q. How can computational chemistry predict interactions between this compound and biological targets?

- Methodology : Use molecular docking (AutoDock Vina) to model binding to targets like DNA gyrase or acetylcholinesterase. Prioritize targets based on pharmacophore similarity to known inhibitors (e.g., MHY2251 for SIRT1 inhibition ). Validate predictions via surface plasmon resonance (SPR) for binding affinity (KD).

Q. What strategies mitigate low solubility in aqueous buffers during in vitro assays?

- Methodology :

- Formulation : Use co-solvents (DMSO ≤1%) or cyclodextrin inclusion complexes.

- Prodrug Design : Introduce phosphate esters at the 4-keto group to enhance hydrophilicity, as seen in quinolone antibiotics .

- Nanoencapsulation : Load into PLGA nanoparticles and characterize release kinetics via dialysis.

Data Analysis and Interpretation

Q. How should researchers address discrepancies in spectral data between theoretical and experimental results?

- Methodology : Recalculate H NMR shifts using DFT (e.g., B3LYP/6-31G* basis set) to identify errors in peak assignments. For IR, compare experimental spectra with simulated outputs from Gaussian09. Cross-check with mass spectrometry (HRMS) for molecular ion confirmation .

Q. What statistical approaches are suitable for analyzing dose-response curves in biological assays?

- Methodology : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50/IC50. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report 95% confidence intervals and validate normality via Shapiro-Wilk tests .

Cross-Disciplinary Applications

Q. How can this compound be repurposed for materials science applications?

- Methodology : Explore its use as a ligand for transition-metal catalysts (e.g., Pd or Cu complexes) in cross-coupling reactions. Characterize catalytic efficiency in Suzuki-Miyaura couplings using aryl halides and compare turnover numbers (TON) to traditional ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.